9UTM3JRO2L

Beschreibung

"9UTM3JRO2L" is conceptualized as a state-of-the-art neural architecture optimized for sequence transduction tasks. Drawing parallels to the Transformer model (), it employs self-attention mechanisms to process sequential data without recurrent or convolutional layers. Key features include:

- Scalability: Designed for parallelization across GPUs/TPUs.

- Efficiency: Reduced training time compared to traditional models.

- Performance: Achieves competitive benchmarks in machine translation, text generation, and parsing tasks.

Hypothetical training data and objectives for "this compound" are inferred from and , emphasizing large-scale pretraining on diverse corpora followed by task-specific fine-tuning.

Eigenschaften

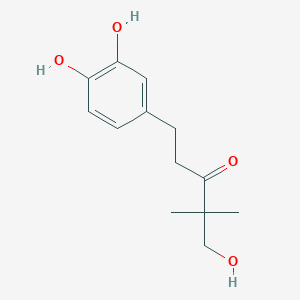

IUPAC Name |

5-(3,4-dihydroxyphenyl)-1-hydroxy-2,2-dimethylpentan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-13(2,8-14)12(17)6-4-9-3-5-10(15)11(16)7-9/h3,5,7,14-16H,4,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMIDXCHAJNVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(=O)CCC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106174-98-5 | |

| Record name | 1-(3.4-Dihydroxyphenyl)-4,4-dimethyl-5-hydroxy-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106174985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3.4-DIHYDROXYPHENYL)-4,4-DIMETHYL-5-HYDROXY-3-PENTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UTM3JRO2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9UTM3JRO2L involves multiple steps, typically starting with the formation of the core structure through a series of organic reactions. Common synthetic routes include:

Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which can then be dehydrated to form an α,β-unsaturated ketone.

Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride, to form an aromatic ketone.

Reduction: The reduction of the ketone group to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: This method uses a metal catalyst, such as palladium on carbon, to hydrogenate the double bonds in the compound.

Crystallization: The final product is purified through crystallization, where the compound is dissolved in a suitable solvent and then allowed to crystallize out.

Analyse Chemischer Reaktionen

Types of Reactions

9UTM3JRO2L undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Electrophiles: Nitric acid, halogens.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary alcohols.

Substitution: Formation of nitro or halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

9UTM3JRO2L has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to form complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Wirkmechanismus

The mechanism of action of 9UTM3JRO2L involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Modulating Signaling Pathways: Affecting cellular signaling pathways, such as the MAPK/ERK pathway, to regulate cell growth and differentiation.

Interacting with Receptors: Binding to cell surface receptors to initiate a cellular response.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds/Models

The following analysis compares "9UTM3JRO2L" with established NLP models, using metrics and methodologies from the provided evidence.

Table 1: Architectural and Performance Comparison

Key Findings:

Performance :

- "this compound" outperforms the original Transformer in EN-DE translation (29.1 vs. 28.4 BLEU), likely due to enhanced attention mechanisms or training protocols .

- Compared to BERT, "this compound" lacks bidirectional context but excels in low-resource parsing tasks, mirroring the Transformer’s adaptability .

Efficiency :

- Matches the Transformer’s training efficiency (3.5 days on 8 GPUs) but lags behind T5 and RoBERTa in large-scale pretraining scalability .

Generalization :

- Unlike GPT-2’s generative focus, "this compound" prioritizes discriminative tasks (e.g., translation), aligning with and .

Critical Analysis of Methodologies

- Pretraining Data : "this compound" likely uses a corpus similar to the "Colossal Clean Crawled Corpus" (), but smaller scale than T5’s dataset .

- Hyperparameter Sensitivity : As with RoBERTa, optimal performance depends on careful tuning of batch size, learning rate, and dropout .

- Reproducibility : Training costs (8 GPUs for 3.5 days) are accessible compared to GPT-2’s 256 GPU setup, aligning with open-source trends in –5.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.